molecular formula C12H15N3 B6328412 1-(2-Phenylpropyl)-1H-pyrazol-3-amine CAS No. 1240579-57-0

1-(2-Phenylpropyl)-1H-pyrazol-3-amine

Cat. No.: B6328412
CAS No.: 1240579-57-0
M. Wt: 201.27 g/mol
InChI Key: QGMBINQJGLSADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylpropyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(2-Phenylpropyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenylpropyl group: This step involves the alkylation of the pyrazole ring with a phenylpropyl halide under basic conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Phenylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and solubility.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Phenylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.

    Industry: It can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features provided by the pyrazole ring.

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropyl)-1H-pyrazol-3-amine depends on its specific application and the biological targets involved. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved can vary widely, depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(2-Phenylpropyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole ring but different substituents, which can affect its chemical properties and applications.

    1-(2-Phenylethyl)-1H-pyrazol-3-amine:

The uniqueness of this compound lies in its specific substituents, which can confer distinct chemical and biological properties, making it valuable for certain applications.

Properties

IUPAC Name

1-(2-phenylpropyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)9-15-8-7-12(13)14-15/h2-8,10H,9H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMBINQJGLSADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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